1-Benzhydryl-3-methylazetidin-3-amine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-Benzhydryl-3-methylazetidin-3-amine involves several key steps and reagents. In one study, chiral 1,3-perhydrobenzoxazines were prepared and reacted with alkylmagnesium bromides and trimethylaluminum to yield open amino alcohols. These were further processed to obtain primary amines with excellent chemical yields and enantiomeric excesses . Another approach involved the formation of 1-methyl-1H-benzimidazol-2-amine through cycloaddition, followed by N-methylation and cycloaddition with chloroacetyl chloride to introduce a four-membered β-lactam ring, resulting in a series of azetidine-2-one derivatives . Additionally, regio- and stereoselective alkylation of 1-benzhydryl-3-(N-alkyl)imino-2-(methoxymethyl)azetidine was performed to obtain 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ones with cis stereochemistry at C-2 and C-4 .
Molecular Structure Analysis
The molecular structure of azetidine derivatives is characterized by the presence of a four-membered ring, which can be functionalized at various positions. The stereochemistry of these compounds is crucial, as demonstrated by the synthesis of 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ones, where the substituents at C-2 and C-4 were confirmed to have cis stereochemistry through X-ray diffraction analysis . The presence of a benzhydryl group and other substituents influences the overall molecular conformation and reactivity.
Chemical Reactions Analysis
The chemical reactivity of azetidine derivatives is influenced by the substituents and the stereochemistry of the molecule. For instance, the synthesis of 1-alkyl-2-carbomethoxy(benzyloxy)-4-methylazetidines involved the reaction of primary amines with α,γ-dibromo esters, leading to the formation of a single isomer . The reactivity of these compounds can lead to a variety of products, including α-aminolactones as minor products.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives, such as 1-Benzhydryl-3-methylazetidin-3-amine, are determined by their molecular structure and functional groups. These properties include solubility, melting point, and stability, which are essential for their potential application in medicinal chemistry. For example, the antimicrobial and cytotoxic activities of novel azetidine-2-one derivatives were evaluated, indicating that the physical and chemical properties of these compounds contribute to their biological activities .
Case Studies and Applications
Several of the synthesized azetidine derivatives have been evaluated for their biological activities. Compounds with good antibacterial activity and cytotoxic activity in vitro were identified among the synthesized azetidine-2-one derivatives . Furthermore, some benzazole, thiazolidinone, and azetidin-2-one derivatives showed remarkable anti-diabetic and renoprotective activities, highlighting the therapeutic potential of these compounds .
Scientific Research Applications
Biological Perspective
- Field : Medicinal and Process Chemistry
- Application : Benzhydryl amines have activities as anti-leishmanial, antiviral, antibacterial, and anti-aromatase and other miscellaneous properties .
- Methods : The synthesis of Benzhydryl amines involves both metal and metal-free racemic and asymmetric synthetic approaches .
- Results : Benzhydryl amines have shown activity against intestinal helminthes, filariae, trichomonads, as well as trypanosomes. Their hydroxy analogs exhibit antioxidant and antitumor activities and also inhibit many protein kinases .
Anti-Breast Cancer Activity
- Field : Pharmaceutical Chemistry
- Application : 1-Benzhydryl-Piperazine-Based HDAC Inhibitors have been discovered with Anti-Breast Cancer Activity .
- Methods : The design and discovery of potent HDAC inhibitors, with 1-benzhydryl piperazine as a surface recognition group, that differ in hydrocarbon linker .
- Results : In vitro HDAC screening identified two selective HDAC6 inhibitors with nanomolar IC50 values, as well as two non-selective nanomolar HDAC inhibitors .
Iodine-Mediated 1,2-Aryl Migration
- Field : Organic Chemistry
- Application : An iodine-mediated 1,2-aryl migration reaction of primary benzhydryl amines under transition metal-free conditions has been achieved .
- Methods : The crude imines generated by this rearrangement reaction can be directly transformed into various aromatic secondary amine derivatives via reduction or addition reactions .
- Results : This sequential synthetic process is operationally simple and can be successfully conducted on a gram scale .
Synthesis Routes
- Field : Synthetic Chemistry
- Application : There are various synthesis routes for 1-Benzhydryl-3-methylazetidin-3-amine.
- Methods : The specific methods and experimental details are not provided in the source.
- Results : The outcomes of these synthesis routes are not specified in the source.
Iodine-Mediated 1,2-Aryl Migration
- Field : Organic Chemistry
- Application : An iodine-mediated 1,2-aryl migration reaction of primary benzhydryl amines under transition metal-free conditions has been achieved .
- Methods : The crude imines generated by this rearrangement reaction can be directly transformed into various aromatic secondary amine derivatives via reduction or addition reactions .
- Results : This sequential synthetic process is operationally simple and can be successfully conducted on a gram scale .
Synthesis of 1-Benzhydryl-3-Methylazetidin-3-ol
- Field : Synthetic Chemistry
- Application : 1-Benzhydryl-3-Methylazetidin-3-ol is a derivative of 1-Benzhydryl-3-methylazetidin-3-amine .
- Methods : The specific methods and experimental details are not provided in the source .
- Results : The outcomes of these synthesis routes are not specified in the source .
properties
IUPAC Name |
1-benzhydryl-3-methylazetidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-17(18)12-19(13-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUOJTXKVPVKGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434228 | |
Record name | 1-(Diphenylmethyl)-3-methylazetidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-methylazetidin-3-amine | |
CAS RN |
133891-52-8 | |
Record name | 1-(Diphenylmethyl)-3-methylazetidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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